Madurensine

Descripción general

Descripción

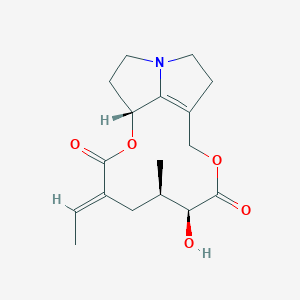

Madurensine is a macrocyclic pyrrolizidine alkaloid, specifically a diester, with a secondary ester attachment at the C-6 position . It is primarily isolated from the plant species Crotalaria madurensis . Pyrrolizidine alkaloids, including this compound, are known for their complex structures and significant biological activities .

Métodos De Preparación

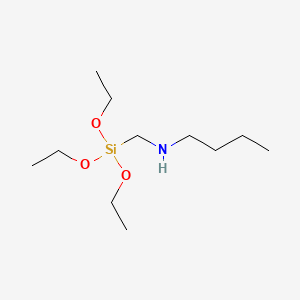

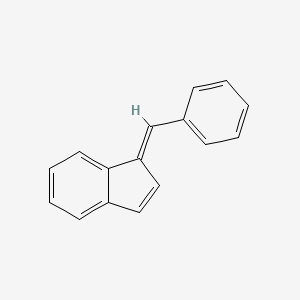

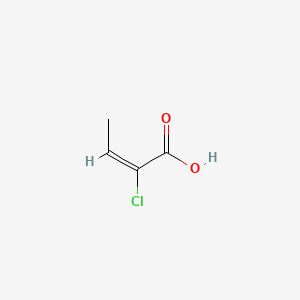

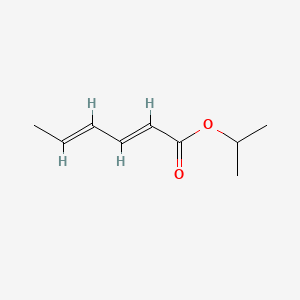

Synthetic Routes and Reaction Conditions: The synthesis of madurensine involves the esterification of pyrrolizidine with specific necic acids. The reaction conditions typically include the use of ethanol as a solvent and moderate temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Crotalaria species. The leaves of Crotalaria agatiflora are processed to obtain ethanolic extracts, from which this compound is isolated . The process involves multiple steps of extraction, purification, and crystallization to achieve a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Madurensine undergoes various chemical reactions, including:

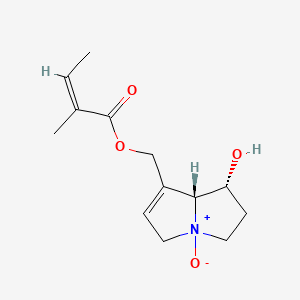

Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Acid chlorides and anhydrides are typical reagents for ester substitution reactions.

Major Products: The major products formed from these reactions include various N-oxides, reduced alcohol derivatives, and substituted esters .

Aplicaciones Científicas De Investigación

Madurensine has several scientific research applications:

Mecanismo De Acción

Madurensine exerts its effects primarily through the induction of cell death in cancerous cells. The mechanism involves the extraction of proteins and melting of DNA within the cells, leading to significant changes in the molecular content of the cells . The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound induces autophagy, a process of cellular degradation .

Comparación Con Compuestos Similares

- Retronecine

- Heliotridine

- Otonecine

Madurensine’s distinct structure and moderate toxicity make it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

IUPAC Name |

(8R,9R,11E,14R,15S)-11-ethylidene-8,15-dihydroxy-8,9-dimethyl-6,13-dioxa-1-azatricyclo[12.2.1.04,16]heptadec-3-ene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(25-16(11)21)15(20)14(12)19/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4+/t10-,13-,14?,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXXZMDYXQHARQ-VREGACOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3C2[C@@H]([C@@H](C3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26126-78-3 | |

| Record name | Madurensine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

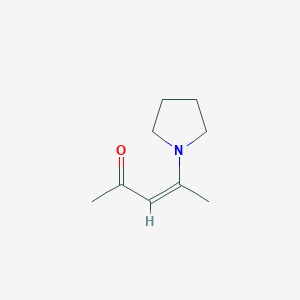

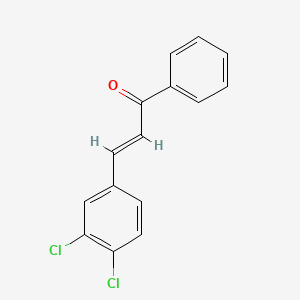

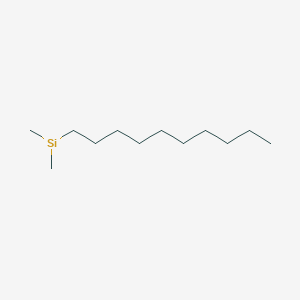

Feasible Synthetic Routes

Q1: What is the structural difference between madurensine and anacrotine?

A1: Both this compound and anacrotine are isomers, meaning they share the same molecular formula (C18H25NO6) but differ in the spatial arrangement of their atoms. Specifically, NMR studies revealed that this compound has the secondary ester grouping (and bridgehead of the macrocyclic ring) at C-6, while anacrotine has this grouping at the C-7 position. []

Q2: Which plant species are known to contain this compound?

A2: this compound has been identified in the seeds of Crotalaria laburnifolia subspecies australis [] and subspecies eldomae. [] It has also been isolated from Crotalaria agatiflora Schweinf. []

Q3: Are there any studies investigating the cytotoxic potential of this compound?

A3: While direct studies on this compound's cytotoxic activity are limited, research suggests potential antiproliferative effects. One study investigated the cytotoxic effects of Crotalaria laburnifolia L. leaf extract on Allium cepa root tip cells, indicating potential antimitotic activity. [] Although the study utilized a crude extract and did not isolate this compound, it highlights the need for further research into the bioactive components of Crotalaria laburnifolia, including this compound.

Q4: What is known about the spectroscopic characteristics of this compound?

A4: While specific spectroscopic data isn't detailed within the provided abstracts, researchers have employed spectroscopic techniques to confirm the structure of this compound. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further investigation into the primary research articles is necessary to obtain detailed spectroscopic data.

Q5: Are there any known crystal structures available for this compound?

A5: Yes, research has described the ethanol-water solvates of both anacrotine and this compound. [] This suggests that crystallographic studies have been conducted, providing valuable insights into the three-dimensional structure of this compound. Access to the full research article would offer a more in-depth understanding of the crystallographic data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)

![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)

![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

![(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B1609406.png)